molecular formula C19H25N5O2 B6534856 N-cyclohexyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049176-44-4

N-cyclohexyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No. B6534856
CAS RN: 1049176-44-4
M. Wt: 355.4 g/mol
InChI Key: CPOGFNYXKKCASN-UHFFFAOYSA-N
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Description

“N-cyclohexyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide” is a complex organic compound. It contains a cyclohexyl group, a furan ring, a pyridazine ring, and a piperazine ring, all connected by various bonds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several cyclic structures (the cyclohexyl group, the furan ring, the pyridazine ring, and the piperazine ring) connected by various bonds. The exact structure would depend on the specific arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Again, without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its potential uses, and its safety and hazards. This could involve laboratory experiments, computational modeling, and potentially even clinical trials if it’s found to have bioactive properties .

properties

IUPAC Name

N-cyclohexyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c25-19(20-15-5-2-1-3-6-15)24-12-10-23(11-13-24)18-9-8-16(21-22-18)17-7-4-14-26-17/h4,7-9,14-15H,1-3,5-6,10-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOGFNYXKKCASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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